

Physical and chemical properties of 4,4-Diphenylsemicarbazide

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Compound of Interest

Compound Name: 4,4-Diphenylsemicarbazide

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An In-Depth Technical Guide to **4,4-Diphenylsemicarbazide**: Physicochemical Properties, Synthesis, and Applications

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction

4,4-Diphenylsemicarbazide (CAS No. 603-51-0) is a disubstituted derivative of semicarbazide, a class of compounds recognized for their unique reactivity and significant potential in both analytical chemistry and medicinal research. Characterized by a urea backbone with a terminal primary amine and two phenyl groups on the amide nitrogen, this molecule's structure dictates its utility. The steric hindrance and electronic effects of the two phenyl rings significantly influence its reactivity compared to simpler semicarbazides, making it a subject of interest for specialized applications.

This guide provides a comprehensive technical overview of **4,4-Diphenylsemicarbazide**, moving beyond a simple data summary to explain the causality behind its properties and applications. We will delve into its core physicochemical characteristics, spectroscopic profile, synthesis, and key reactivity, with a forward-looking perspective on its relevance in the field of drug development.

Core Physicochemical Properties

The physical properties of **4,4-Diphenylsemicarbazide** are fundamental to its handling, storage, and application in experimental settings. The presence of the bulky, nonpolar phenyl groups combined with the polar semicarbazide moiety results in a molecule with distinct characteristics.

A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	603-51-0	[1][2]
Molecular Formula	C ₁₃ H ₁₃ N ₃ O	[1][2]
Molecular Weight	227.26 g/mol	[1][2]
Appearance	White to brown crystalline powder	[3]
Melting Point	147 - 151 °C	[4]
IUPAC Name	3-amino-1,1-diphenylurea	[1]

Solubility Profile: While precise quantitative solubility data is not extensively documented, a qualitative understanding can be derived from its structure. The two aromatic rings render the molecule largely nonpolar, suggesting solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF). The polar urea and amine functionalities may impart slight solubility in more polar solvents like ethanol and acetone, particularly with heating. As with many substituted phenyl compounds, it is expected to be sparingly soluble or insoluble in water.[5]

Spectroscopic and Structural Profile

The structural identity of **4,4-Diphenylsemicarbazide** is unequivocally confirmed through standard spectroscopic techniques.

A 2D representation of the **4,4-Diphenylsemicarbazide** structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be characteristic. The aromatic protons on the two phenyl rings would appear as a complex multiplet in the range

of δ 7.0-7.5 ppm, integrating to 10H. The N-H proton of the hydrazine moiety would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The terminal -NH₂ protons would also present as a broad singlet, integrating to 2H.

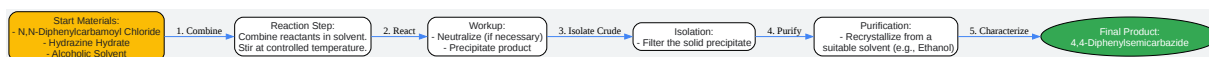
- ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of δ 155-160 ppm. Multiple signals will be present in the aromatic region (δ 120-145 ppm) corresponding to the different carbons of the phenyl rings.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups.^[1] Characteristic peaks include N-H stretching vibrations for the -NHNH₂ group (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the urea carbonyl group (around 1650-1680 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 227).^[1] Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage at the N-N or N-C bonds.

Synthesis and Chemical Reactivity

Synthesis Pathway

The synthesis of **4,4-Diphenylsemicarbazide** is typically achieved via the reaction of a suitable N,N-diphenyl-substituted precursor with hydrazine. A historically significant and reliable method involves the nucleophilic substitution reaction between N,N-diphenylcarbamoyl chloride (diphenyl-urea chloride) and hydrazine hydrate.

The underlying mechanism involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of hydrochloric acid to yield the final product.



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A generalized workflow for the synthesis of **4,4-Diphenylsemicarbazide**.

Key Chemical Reactivity: Formation of Diphenylsemicarbazones

A cornerstone of semicarbazide chemistry is the reaction of the terminal primary amine with carbonyl compounds (aldehydes and ketones) to form semicarbazones. **4,4-Diphenylsemicarbazide**

partakes in this reaction to yield 4,4-diphenylsemicarbazones. These derivatives are often highly crystalline solids with sharp melting points, making them excellent for the identification and characterization of carbonyl compounds.

This reaction is a nucleophilic addition-elimination, where the $-NH_2$ group attacks the carbonyl carbon, followed by dehydration to form the $C=N$ double bond. The resulting diphenylsemicarbazones are noted to be significantly less soluble than their corresponding standard semicarbazones, which facilitates their isolation.

Applications in Research and Drug Development

Analytical Reagent

Historically and currently, the primary application of **4,4-Diphenylsemicarbazide** is as a derivatizing agent in analytical chemistry. Its reaction with aldehydes and ketones provides a reliable method for:

- **Qualitative Identification:** Converting unknown liquid carbonyls into solid derivatives with distinct melting points for identification.
- **Purification:** Separating carbonyl compounds from a mixture by precipitation of the diphenylsemicarbazone, which can later be hydrolyzed back to the parent carbonyl.

Potential in Drug Discovery

While specific biological activity for **4,4-Diphenylsemicarbazide** is not widely reported in public literature, the broader semicarbazide and thiosemicarbazide scaffolds are of immense interest to drug development professionals.^[6] These frameworks are considered "privileged structures" due to their ability to form multiple hydrogen bonds and coordinate with metal ions in enzyme active sites.^[7]

Derivatives of semicarbazides have been investigated for a wide range of therapeutic activities, including:

- **Anticancer:** Some semicarbazones have shown cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting enzymes crucial for cell proliferation like topoisomerase.[7][8]
- **Antimicrobial:** The scaffold is present in compounds with activity against various bacterial and fungal pathogens.[9]
- **Enzyme Inhibition:** Semicarbazides have been shown to inhibit various enzymes, presenting opportunities for developing treatments for metabolic disorders.[7]

For drug development professionals, **4,4-Diphenylsemicarbazide** serves as a valuable starting material or fragment for creating novel derivatives. The two phenyl groups provide a large, lipophilic anchor that can be functionalized to modulate pharmacokinetic properties (ADME) and target specific receptor pockets.

Experimental Protocol: Derivatization of an Aldehyde

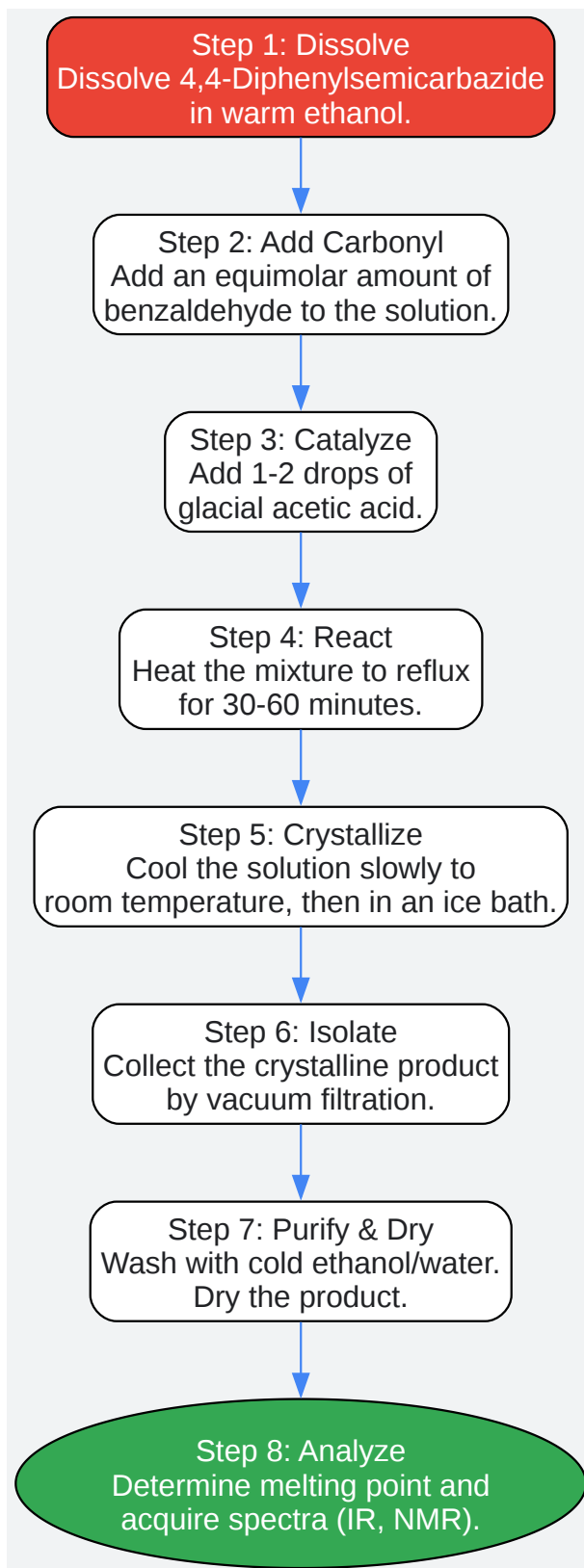
This protocol provides a self-validating system for confirming the identity of an aldehyde through derivatization with **4,4-Diphenylsemicarbazide**.

Objective: To prepare the 4,4-diphenylsemicarbazone of benzaldehyde for characterization.

Materials:

- **4,4-Diphenylsemicarbazide**
- Benzaldehyde
- Ethanol (95%)
- Glacial Acetic Acid (catalytic amount)
- Deionized Water

- Standard laboratory glassware, heating mantle, filtration apparatus



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Experimental workflow for the synthesis of a 4,4-diphenylsemicarbazone.

Step-by-Step Procedure:

- **Dissolution:** In a 50 mL round-bottom flask, dissolve ~1.0 mmol of **4,4-Diphenylsemicarbazide** in 15-20 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
- **Addition of Aldehyde:** To the clear solution, add a stoichiometric equivalent (~1.0 mmol) of benzaldehyde.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
- **Reaction:** Heat the mixture under reflux for 30 minutes. The formation of a precipitate may be observed.
- **Crystallization:** Allow the flask to cool to room temperature. If crystals do not form readily, scratching the inside of the flask with a glass rod can induce crystallization. Subsequently, cool the flask in an ice-water bath for 15-20 minutes to maximize product precipitation.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the crystals on the filter paper with a small amount of cold ethanol-water (1:1) mixture to remove unreacted starting materials and impurities. Allow the product to air-dry.
- **Characterization:** The success of the protocol is validated by determining the melting point of the dried product and comparing it to the literature value for benzaldehyde 4,4-diphenylsemicarbazone. Further confirmation is achieved via spectroscopic analysis.

Safety and Handling

As a laboratory chemical, **4,4-Diphenylsemicarbazide** requires careful handling in accordance with good laboratory practices.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

4,4-Diphenylsemicarbazide is a compound with well-defined physicochemical properties and a specific, valuable role in analytical chemistry. Its robust reactivity with carbonyls makes it an enduring tool for the characterization and purification of aldehydes and ketones. While its direct biological applications are yet to be fully explored, its chemical scaffold represents a promising platform for medicinal chemists. The dual phenyl substitution offers a unique lipophilic character that, when combined with the hydrogen-bonding capabilities of the semicarbazide moiety, provides a rich foundation for the design of novel therapeutic agents.

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